

# Toxicological Profile of Triazophos for Risk Assessment: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Triazophos, an organophosphate pesticide, exerts its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This guide provides a comprehensive overview of the toxicological profile of Triazophos, synthesizing data from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key toxicity studies, based on internationally recognized guidelines, are provided to aid in study design and interpretation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the molecular mechanisms and testing methodologies.

### **Physicochemical Properties and Formulations**

Triazophos (IUPAC name: O,O-diethyl O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate) is a broad-spectrum insecticide and acaricide. It is a yellow-brown oily liquid with a molecular formula of C<sub>12</sub>H<sub>16</sub>N<sub>3</sub>O<sub>3</sub>PS. Due to its chemical nature, it is susceptible to hydrolysis, and its stability is influenced by pH and temperature. It is formulated in various concentrations, most commonly as an emulsifiable concentrate (EC).





# **Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion**

Following oral administration in rats, Triazophos is rapidly absorbed and extensively metabolized. The majority of the administered dose is excreted in the urine (approximately 76-83%) and feces (approximately 18-21%) within 48 hours.[1] The primary metabolic pathway involves the hydrolytic cleavage of the phosphate ester bond. Tissue distribution studies indicate low potential for bioaccumulation.[1]

### **Acute Toxicity**

Triazophos exhibits high acute toxicity via the oral route. The acute oral LD50 values vary across species, with rodents being more sensitive than dogs.[1] Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include tremors, salivation, lacrimation, and respiratory distress.[1]

Table 1: Acute Toxicity of Triazophos

Species	Sex	Route of Administration	LD50 (mg/kg bw)	Reference
Rat	Male & Female	Oral	26 - 82	[1]
Mouse	Male & Female	Oral	26 - 82	
Guinea Pig	Male & Female	Oral	26 - 82	_
Dog	Male	Oral	> 800	_
Dog	Female	Oral	~ 500	_
Rat	Male	Dermal	> 2000	_
Rat	Female	Dermal	1000	

### Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

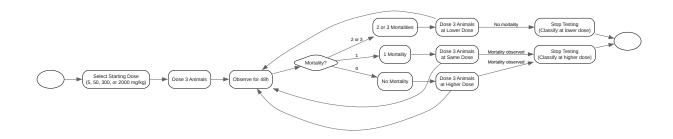


- Test Animals: Healthy, young adult rats of a single sex (usually females) are used.
- Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with free access to food and water, except for a brief fasting period before dosing.
- Dose Levels: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

#### Procedure:

- A group of three fasted animals is dosed with the starting dose.
- Survival or death is observed within a specified period (typically 24-48 hours).
- If mortality is observed, the next group of three animals is dosed at a lower fixed dose.
- If no mortality is observed, the next group of three animals is dosed at a higher fixed dose.
- This process is continued until the dose causing mortality is identified or no mortality is observed at the highest dose.
- Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
- Endpoint: The LD50 is determined based on the dose at which mortality occurs.





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OECD 423 Experimental Workflow

### **Sub-chronic and Chronic Toxicity**

Repeated dose studies in rodents have been conducted to evaluate the long-term effects of Triazophos. The primary effect observed is the inhibition of cholinesterase activity.

Table 2: Sub-chronic and Chronic Toxicity of Triazophos



Species	Duration	Route	NOAEL (mg/kg bw/day)	Effects Observed at Higher Doses	Reference
Rat	90 days	Oral (diet)	0.5	Inhibition of plasma and erythrocyte cholinesteras e	
Rat	2 years	Oral (diet)	0.17 (3 ppm)	Inhibition of brain acetylcholine sterase, hyperplasia of the exocrine pancreas	
Mouse	2 years	Oral (diet)	4.5 (30 ppm)	Inhibition of brain acetylcholine sterase, slightly increased mortality	
Dog	13 weeks	Oral (diet)	0.01	Inhibition of erythrocyte cholinesteras e	
Dog	52 weeks	Oral (diet)	0.012 (0.4 ppm)	Inhibition of erythrocyte cholinesteras e, persistent diarrhea at higher doses	



## Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.

- Test Animals: Young, healthy rats are used. Both sexes are required (at least 10 males and 10 females per group).
- Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality.
- Administration: The test substance is administered daily, typically via the diet, drinking water, or gavage.
- Observations:
  - Clinical Signs: Animals are observed daily for signs of toxicity.
  - Body Weight and Food/Water Consumption: Recorded weekly.
  - Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at interim periods) for analysis of various parameters.
  - Ophthalmology: Examinations are performed before the start of the study and at termination.
- Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy.
   Organs are weighed, and tissues are examined microscopically.
- Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

### **Genotoxicity and Carcinogenicity**

Triazophos has been evaluated for its genotoxic and carcinogenic potential in a variety of assays.



Table 3: Genotoxicity and Carcinogenicity of Triazophos

Test	System	Result	Reference
Ames Test	Salmonella typhimurium	Generally reported as non-mutagenic in several studies. However, some studies on formulations containing Triazophos have shown mixed results.	
In vivo Micronucleus Assay	Mouse bone marrow	Generally reported as negative.	
Carcinogenicity	Rat (2-year dietary)	No carcinogenic potential observed.	-
Carcinogenicity	Mouse (2-year dietary)	No carcinogenic potential observed.	

## Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

- Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
- Procedure:
  - The tester strains are exposed to the test substance at various concentrations.
  - The bacteria are then plated on a minimal agar medium lacking the required amino acid.



• Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

### **Reproductive and Developmental Toxicity**

Studies on the reproductive and developmental effects of Triazophos are crucial for risk assessment.

Table 4: Reproductive and Developmental Toxicity of Triazophos

Species	Study Type	NOAEL (mg/kg bw/day)	Effects Observed at Higher Doses	Reference
Rat	Two-Generation Reproduction	Data not readily available in the provided search results. Standard studies would assess effects on fertility, gestation, and offspring viability.	-	
Rabbit	Developmental Toxicity (Teratogenicity)	Data not readily available in the provided search results. Standard studies would assess maternal toxicity and fetal abnormalities.	-	

### Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)



This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

- Test Animals: Pregnant female rats or rabbits are used.
- Dosing Period: The test substance is administered daily during the period of major organogenesis.
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not severe toxicity or death.
- Observations:
  - Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study.
  - Fetal: Near term, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Endpoints: The NOAELs for maternal toxicity and developmental toxicity are determined.

### **Neurotoxicity**

The primary mechanism of Triazophos neurotoxicity is the inhibition of acetylcholinesterase. It can also induce delayed neurotoxicity.

Table 5: Neurotoxicity of Triazophos



Endpoint	Species	Key Findings	Reference
Acetylcholinesterase Inhibition	Rat	Time- and brain region-dependent inhibition of AChE.	
Delayed Polyneuropathy	Hen	Triazophos can induce delayed neurotoxicity, characterized by ataxia and paralysis, following acute exposure.	_

# Experimental Protocol: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure (OECD 418)

This study is specifically designed to assess the potential of organophosphorus compounds to cause delayed neurotoxicity.

- Test Animals: Adult domestic hens, which are particularly sensitive to this toxic effect, are used.
- Procedure: A single high dose of the test substance is administered orally. The animals are observed for 21 days for clinical signs of delayed neurotoxicity, such as ataxia and paralysis.
- Biochemical Assessment: Neuropathy target esterase (NTE) activity in the brain and spinal cord is measured, as its inhibition is a key biochemical marker for the initiation of delayed polyneuropathy.
- Histopathology: At the end of the observation period, nerve tissues (spinal cord and peripheral nerves) are examined microscopically for axonal degeneration and demyelination.
- Endpoint: The study determines whether the substance has the potential to cause delayed neurotoxicity.



### Mechanisms of Action and Signaling Pathways Acetylcholinesterase Inhibition

The primary mechanism of action of Triazophos is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). By phosphorylating the serine hydroxyl group at the active site of AChE, Triazophos prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh at cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors, which manifests as the clinical signs of cholinergic toxicity.



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Mechanism of Acetylcholinesterase Inhibition by Triazophos

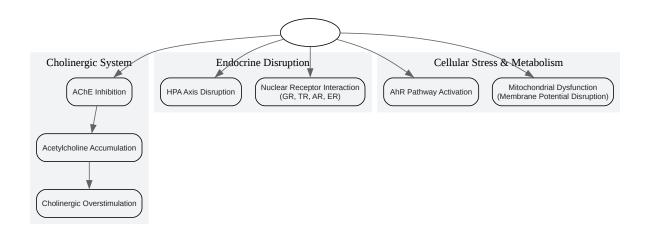
#### Other Potential Signaling Pathway Interactions

Emerging evidence suggests that Triazophos may interact with other signaling pathways beyond its primary effect on AChE. These interactions could contribute to its broader toxicological profile.

- Hypothalamus-Pituitary-Adrenal (HPA) Axis: Triazophos has been shown to disrupt the HPA axis.
- Nuclear Receptor Interactions: In silico studies suggest that Triazophos and its metabolites may interact with several nuclear receptors, including:
  - Glucocorticoid Receptor (GR)
  - Thyroid Hormone Receptors (TRs)
  - Androgen Receptor (AR)



- Estrogen Receptor (ER)
- Aryl Hydrocarbon Receptor (AhR) Pathway: Triazophos may activate the AhR signaling pathway, which is involved in the metabolism of xenobiotics and can influence various cellular processes.
- Mitochondrial Dysfunction: Triazophos can act as a disruptor of the mitochondrial membrane potential, which can lead to cellular dysfunction and apoptosis.



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Potential Signaling Pathways Affected by Triazophos

#### **Risk Assessment**

The toxicological data for Triazophos are used to establish an Acceptable Daily Intake (ADI) for humans. The ADI is an estimate of the amount of a substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk. It is derived from the NOAEL of the most sensitive species in the most relevant study, with the application of an uncertainty factor.



The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an ADI for Triazophos of 0-0.001 mg/kg body weight. This value is based on the NOAEL from long-term toxicity studies and takes into account the potential for delayed neurotoxicity.

### Conclusion

Triazophos is a potent organophosphate pesticide with a well-characterized primary mechanism of toxicity involving the inhibition of acetylcholinesterase. Its toxicological profile is marked by high acute toxicity and the potential for delayed neurotoxicity. Sub-chronic and chronic studies have established NOAELs based on cholinesterase inhibition. While current evidence does not suggest a carcinogenic potential, its interaction with various endocrine and cellular signaling pathways warrants further investigation to fully understand its long-term health effects. The established ADI provides a basis for regulatory limits to protect human health. This guide serves as a comprehensive resource for professionals involved in the risk assessment and management of Triazophos.

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### References

- 1. Pesticide residues in food:2002 TRIAZOPHOS [inchem.org]
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